SRF accessory protein 1

Transcriptional regulation Ternary complex formation c-fos SRE

SRF accessory protein 1 (CAS 146481-62-1), officially designated ETS domain-containing protein Elk-4 (ELK4) and also known as SAP-1, is a sequence-specific transcription factor belonging to the ternary complex factor (TCF) subfamily of the ETS oncogene family. Unlike small-molecule reagents, ELK4 is a recombinant protein or expression construct used in transcriptional regulation studies.

Molecular Formula C4H7NO3
Molecular Weight 0
CAS No. 146481-62-1
Cat. No. B1175040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRF accessory protein 1
CAS146481-62-1
SynonymsSRF accessory protein 1
Molecular FormulaC4H7NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRF Accessory Protein 1 (ELK4/SAP-1): What Researchers and Procurement Specialists Need to Know Before Sourcing This Ternary Complex Factor


SRF accessory protein 1 (CAS 146481-62-1), officially designated ETS domain-containing protein Elk-4 (ELK4) and also known as SAP-1, is a sequence-specific transcription factor belonging to the ternary complex factor (TCF) subfamily of the ETS oncogene family [1]. Unlike small-molecule reagents, ELK4 is a recombinant protein or expression construct used in transcriptional regulation studies. It forms a ternary complex with serum response factor (SRF) at the c-fos serum response element (SRE) and functions as an ERK/MAPK-regulated transcriptional activator and repressor [2]. Two major isoforms (a and b) are produced by alternative splicing, with isoform b possessing a distinct, shorter C-terminus [3]. ELK4 is one of three human TCF paralogs—alongside ELK1 and ELK3 (SAP-2/NET)—and selecting the correct TCF member is critical because they exhibit non-redundant biochemical properties, tissue-specific regulatory mechanisms, and disease-associated fusion events that preclude simple substitution.

Why ELK1 or ELK3 Cannot Substitute for SRF Accessory Protein 1 (ELK4): Key Functional Divergence Within the TCF Subfamily


Although ELK1, ELK3 (SAP-2/NET), and ELK4 (SAP-1) share an N-terminal ETS DNA-binding domain and a B-box for SRF interaction, they are not functionally interchangeable [1]. ELK3 exhibits markedly weaker ternary complex formation at the c-fos SRE compared to ELK4, and its C-terminal sequences actively inhibit complex assembly [2]. In prostate cancer, ELK4—but not ELK3—is co-activated by the androgen receptor (AR) alongside ELK1, yet only ELK4 participates in the SLC45A3-ELK4 fusion transcript found in a distinct subset of tumors [3]. Furthermore, ELK4 uniquely partners with SIRT7 to deacetylate histone H3K18Ac at tumor suppressor gene promoters, a repressive mechanism not described for ELK1 or ELK3 [4]. In thymocyte development, ELK4 knockout reduces positive selection by 80–90%, while ELK1 and ELK4 play partially overlapping yet non-identical roles in innate-like CD8+ T cell differentiation [5]. These molecular, regulatory, and disease-context differences mean that substituting ELK4 with ELK1 or ELK3 will produce divergent experimental outcomes, making procurement precision essential.

Quantitative Differentiation Evidence for SRF Accessory Protein 1 (ELK4/SAP-1) Versus TCF Subfamily Comparators


ELK4 (SAP-1a) Binds the c-fos SRE Efficiently In Vivo Whereas ELK3 (SAP-2) Ternary Complex Formation Is Weak and Serum-Unresponsive

In a direct head-to-head comparison of all three human TCF subfamily members, Price et al. (1995) demonstrated that ELK4 (SAP-1a) and ELK1 efficiently form ternary complexes with SRF at the c-fos SRE in vivo, whereas ELK3 (SAP-2) ternary complex formation is weak and substantially unaffected by serum stimulation or v-ras co-expression [1]. All three proteins contain conserved SRF-interaction and SRE-binding regions with comparable efficiency in vitro, but SAP-2 complex formation is strongly inhibited by its C-terminal sequences—a regulatory feature absent in ELK4 [1]. This establishes that ELK4 and ELK3 are not interchangeable for c-fos SRE-dependent transcriptional assays.

Transcriptional regulation Ternary complex formation c-fos SRE ETS domain SRF cofactor

ELK4 Knockout Reduces Thymocyte Positive Selection by 80–90%, a Functional Threshold Not Recapitulated by ELK1 Knockout Alone

Costello et al. (2004) characterized SAP-1 (ELK4)-deficient mice and demonstrated that positive selection of thymocytes was reduced by 80–90% compared to wild-type controls, while heterozygous mice showed a moderate defect [1]. Critically, negative selection was unimpaired, indicating a selective role in positive selection signaling [1]. In the MGI phenotype database, ELK4 knockout mice exhibit approximately 50% reduction in the proportion of single-positive CD4+ thymocytes and reduced numbers of peripheral T cells [2]. In contrast, ELK1 knockout alone does not produce the same magnitude of positive selection defect; ELK1 and ELK4 play partially overlapping roles in innate-like CD8+ T cell differentiation, with combined ELK4/ELK1 deletion producing an additive phenotype of increased innate-like αβ CD8+ T cells [3].

Immunology T cell development Positive selection Thymocyte ERK signaling

SLC45A3-ELK4 Is a Distinct Androgen-Regulated Fusion Transcript in Prostate Cancer, Occurring at ~3% Frequency and Mechanistically Distinct from TMPRSS2-ERG Rearrangements

Rickman et al. (2009) identified SLC45A3-ELK4 as a novel and frequent ETS family fusion transcript in prostate cancer, with expression detected in both benign prostate tissue and a subset of prostate cancers [1]. Unlike TMPRSS2-ERG rearrangements (which account for ~28% of prostate cancers in a Japanese cohort of 194 samples), SLC45A3-ELK4 was detectable in 5/194 cases (~3%) and occurs most commonly through a mechanism other than chromosomal rearrangement (e.g., cis-splicing between adjacent genes) [2]. Critically, SLC45A3-ELK4—but not endogenous ELK4—is androgen-regulated, and high levels of the fusion transcript can be detected in urine samples from men at risk for prostate cancer [1]. ELK4 is androgen-regulated and co-activated by AR, whereas ELK3 is not [3]. This fusion event is unique to ELK4 among TCF family members; no equivalent SLC45A3-ELK1 or SLC45A3-ELK3 fusion has been reported at comparable frequency.

Prostate cancer ETS fusion Androgen regulation SLC45A3-ELK4 Biomarker

ELK4 Uniquely Partners with SIRT7 to Deacetylate H3K18Ac at Tumor Suppressor Gene Promoters, a Repressive Mechanism Not Shared by ELK1 or ELK3

Barber et al. (2012) demonstrated that SIRT7 complexes specifically with ELK4—not ELK1 or ELK3—to deacetylate histone H3 at lysine 18 (H3K18Ac) at the promoters of a select set of tumor suppressor genes including NME1 and COPS2, thereby repressing their expression [1]. This ELK4-dependent targeting mechanism defines the spectrum of SIRT7-regulated genes. The interaction leads to recruitment and stabilization of SIRT7 at promoters, followed by locus-specific H3K18 deacetylation and transcriptional repression [2]. ELK4 is thus described as being involved in both transcriptional activation (via ERK/MAPK phosphorylation) and transcriptional repression (via SIRT7 recruitment), a dual-function capability that distinguishes ELK4 from ELK1 and ELK3, which have not been reported to mediate SIRT7-dependent H3K18 deacetylation.

Epigenetics SIRT7 H3K18 deacetylation Transcriptional repression Tumor suppression

ELK4 Is Regulated by SUMO-1 Conjugation at Its NET Inhibitory Domain, a Post-Translational Modification Contributing to Transcriptional Repression

Kaikkonen et al. (2010) demonstrated that ELK4 can be covalently modified by SUMO-1, with the main conjugation site identified within the NET inhibitory domain of ELK4 [1]. SUMOylation of ELK4 contributes to transcriptional repression, adding a regulatory layer distinct from the phosphorylation-dependent activation mediated by ERK/MAPK [1]. Compared to ELK1 and ELK3, which also contain conserved domains, the SUMOylation of ELK4 was specifically characterized and shown to regulate its activity [1]. The authors noted that, compared to other TCF subfamily members ELK1 and ELK3, there was limited information on mechanisms regulating ELK4 activity prior to their study, highlighting ELK4 as the least-characterized TCF member at the time [1].

SUMOylation Post-translational modification Transcriptional repression ELK4 regulation SUMO-1

ELK4 Produces Two Functionally Distinct Isoforms via Alternative Splicing Yielding a Shorter C-Terminus in Isoform b, Adding Expression Construct Selection Complexity

The human ELK4 gene produces at least two major transcript variants: variant 1 (NM_001973.4) encoding the full-length isoform a, and variant 2 (NM_021795.3) which uses an alternate splice site in the 3′ coding region resulting in a frameshift that produces a shorter protein (isoform b) with a distinct C-terminus [1]. Additional isoforms (Elk4c/Elk4d/Elk4e) have been detected in adult dorsal root ganglia, brain, heart, kidney, and testis [2]. Unlike ELK3 isoforms, which are upregulated ~2.3-fold after peripheral nerve injury (P<0.005), ELK4 mRNA levels remain unchanged following axotomy, indicating differential injury responsiveness among TCF family members [2]. The distinct C-terminus of isoform b may alter protein-protein interaction capabilities and transcriptional regulatory functions compared to isoform a.

Alternative splicing ELK4 isoforms Transcript variant C-terminus Expression construct

Procurement-Guiding Application Scenarios for SRF Accessory Protein 1 (ELK4/SAP-1)


c-fos SRE-Dependent Transcriptional Activation Assays Requiring Functional Ternary Complex Formation

For experiments measuring serum- or growth factor-induced transcriptional activation through the c-fos serum response element (SRE), ELK4 (SAP-1a) is required because ELK3 (SAP-2) fails to form an efficient ternary complex with SRF at the c-fos SRE in vivo and is unresponsive to serum stimulation [1]. Procurement should specify ELK4 expression constructs or recombinant protein rather than ELK3 for any c-fos SRE luciferase reporter or ChIP assay.

Thymocyte Positive Selection and T Cell Development Studies in Knockout or Knockdown Models

ELK4 knockout reduces thymocyte positive selection by 80–90%, a phenotype not recapitulated by ELK1 knockout alone [2]. Researchers investigating ERK-dependent thymocyte selection, T cell receptor signaling thresholds, or immune tolerance mechanisms must use ELK4-specific siRNA, shRNA, or CRISPR reagents, as ELK1 cannot functionally substitute for ELK4 in this pathway [3].

SLC45A3-ELK4 Fusion Transcript Detection in Prostate Cancer Liquid Biopsy Development

The SLC45A3-ELK4 fusion transcript is detectable at high levels in urine samples from men at risk for prostate cancer and occurs via a mechanism distinct from TMPRSS2-ERG rearrangement [4]. Diagnostic assay developers and prostate cancer researchers should procure ELK4-specific qPCR probes or FISH probes targeting the SLC45A3-ELK4 junction, as standard ETS family probes targeting ERG, ETV1, or ETV4 will not detect this fusion [5].

ELK4-SIRT7 Epigenetic Repression Axis Studies in Cancer Biology

ELK4 uniquely complexes with SIRT7 to direct H3K18Ac deacetylation at tumor suppressor gene promoters, a mechanism implicated in maintaining oncogenic transformation [6]. Studies of SIRT7-dependent chromatin regulation or screening for small molecules that disrupt the ELK4-SIRT7 interaction require ELK4 as the specific ETS cofactor; ELK1 and ELK3 are not known to participate in this pathway and would yield negative results in co-immunoprecipitation or ChIP-reChIP experiments [6].

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